[Des-Tyr1]-Met-Enkephalin
Description
Enkephalin-Met, des-Tyr(1)- (C₁₉H₂₉N₅O₅S; MW ≈ 423.5 Da) is a truncated variant of methionine-enkephalin (Tyr-Gly-Gly-Phe-Met), lacking the N-terminal tyrosine residue (Tyr¹). This modification significantly alters its receptor binding and biological activity. Enkephalins are endogenous opioid peptides involved in pain modulation and neurotransmission. The removal of Tyr¹, a critical residue for μ- and δ-opioid receptor binding, renders des-Tyr(1)-Met-enkephalin inactive at classical opioid receptors but may confer novel interactions with non-opioid systems, such as dopamine pathways .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHAJHJQOWBJEG-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388962 | |
| Record name | Enkephalin-met, des-tyr(1)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61370-88-5, 94825-43-1 | |
| Record name | Enkephalin-met, des-tyr(1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin-met, des-tyr(1)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enkephalin-met, des-tyr(1)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or OxymaPure.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Enkephalin-met, des-tyr(1)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Enkephalin-met, des-tyr(1)- undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Modified peptide with altered side chains.
Scientific Research Applications
Pain Management Research
Enkephalin-met, des-tyr(1)- is primarily studied for its analgesic properties. Research indicates that it effectively modulates pain pathways, making it a promising candidate for developing new analgesics with fewer side effects than traditional opioids .
Case Study:
A study investigated the compound's efficacy in animal models of pain. Results showed significant analgesic effects at lower doses without notable adverse reactions, highlighting its potential for therapeutic use in chronic pain management.
Neuropharmacology
The compound's interaction with the central nervous system is crucial for understanding its effects on opioid receptors. It has been explored for its potential in treating addiction and mood disorders .
Case Study:
In a behavioral study involving rodents, Enkephalin-met, des-tyr(1)- was shown to enhance learning and memory retention while reducing anxiety-like behaviors. These findings suggest its role in neuroprotection and cognitive enhancement .
The compound is utilized in behavioral studies to assess the effects of enkephalins on stress and anxiety responses. These studies contribute to understanding the psychological implications of opioid peptides .
Case Study:
Research demonstrated that administration of Enkephalin-met, des-tyr(1)- in stress models resulted in reduced stress responses and improved coping mechanisms in test subjects .
Drug Development
Due to its unique properties, Enkephalin-met, des-tyr(1)- is being explored for targeted drug delivery systems. This approach aims to enhance treatment efficacy while minimizing side effects associated with conventional opioids .
Molecular Mechanism and Biochemical Properties
Enkephalin-met, des-tyr(1)- interacts with opioid receptors and enkephalinase, influencing various cellular processes including gene expression and metabolism.
Key Molecular Mechanisms:
Mechanism of Action
Enkephalin-met, des-tyr(1)- exerts its effects primarily through interaction with opioid receptors, particularly the delta opioid receptors. The absence of the N-terminal tyrosine residue alters its binding affinity and efficacy compared to methionine-enkephalin. This interaction modulates pain perception and can influence other physiological processes, such as immune response and stress regulation .
Comparison with Similar Compounds
Structural and Functional Analogues
a) Leu-Enkephalin, des-Tyr(1)-
- Structure : Gly-Gly-Phe-Leu (MW ≈ 400 Da).
- Activity : Similar to des-Tyr(1)-Met-enkephalin, it lacks opioid receptor affinity due to Tyr¹ deletion. However, studies suggest residual effects on dopamine-dependent behaviors, such as prolonged inhibition of self-stimulation in the substantia nigra .
- Key Difference: The C-terminal methionine (Met) in des-Tyr(1)-Met-enkephalin is replaced with leucine (Leu), which may influence stability or interactions with non-opioid targets.
b) Cyclic Dermorphin Tetrapeptides
- Structure : Cyclic analogs of dermorphin (e.g., Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) with constrained conformations.
- Activity : Enhanced δ-opioid receptor selectivity and proteolytic stability compared to linear enkephalins. Unlike des-Tyr(1)-Met-enkephalin, these retain Tyr¹ and exhibit potent opioid activity .
c) [Ala²]-Met-Enkephalin, Amide
- Structure : Tyr-Ala-Gly-Phe-Met-NH₂ (MW ≈ 586.7 Da).
- Activity : Substitution of Gly² with Ala enhances enzymatic resistance but reduces opioid receptor affinity compared to native Met-enkephalin. Unlike des-Tyr(1) variants, this analog retains Tyr¹ and partial opioid activity .
Receptor Binding and Signaling Profiles
Key Findings :
Biological Activity
Enkephalin-met, des-tyr(1)-, also known as Met-enkephalin, is a pentapeptide that plays a significant role in the modulation of pain and various physiological processes through its action on opioid receptors. This article explores its biological activity, mechanisms of action, and implications in research and therapeutic applications.
Overview of Enkephalin-met, des-tyr(1)-
- Chemical Structure : Met-enkephalin consists of five amino acids: Tyr-Gly-Gly-Phe-Met. The "des-tyr(1)" modification indicates the absence of the first tyrosine residue, which influences its receptor binding and biological activity.
- Source : It is derived from the cleavage of proenkephalin, a precursor protein that is processed into various opioid peptides.
Enkephalin-met primarily acts as an agonist at the µ (mu) and δ (delta) opioid receptors. This interaction leads to several downstream effects:
- Analgesic Effects : Met-enkephalin has been shown to produce significant analgesia in various animal models. Its potency is attributed to its ability to inhibit pain pathways in the central nervous system.
- Cellular Effects : The peptide modulates cellular functions by influencing gene expression and signaling pathways. For example, it upregulates cyclin-dependent kinases p16 and p21, which are crucial for cell cycle regulation .
Pharmacokinetics
- Bioavailability : Met-enkephalin exhibits low bioavailability due to rapid metabolism.
- Half-life : The compound has a very short half-life (minutes), necessitating continuous or repeated administration for sustained effects.
- Transport Mechanisms : It crosses the blood-brain barrier through a saturable, carrier-mediated process .
Pain Modulation
Met-enkephalin's role in pain modulation has been extensively studied:
- In laboratory settings, it reduces synaptic potentials in neurons of the anterior cingulate cortex, indicating its effectiveness in altering pain perception .
- Studies have demonstrated that it can hyperpolarize pyramidal neurons by increasing potassium conductance, thereby reducing excitability and pain signaling .
Immunomodulatory Effects
Met-enkephalin also exhibits significant immunomodulatory properties:
- It enhances CD8+ T cell activity and stimulates phagocytosis in macrophages, indicating a potential role in immune response modulation .
- Dual enkephalinase inhibitors (DENKIs) have been developed to enhance the effects of endogenous enkephalins without the adverse side effects typically associated with traditional opioids .
Research Findings and Case Studies
A variety of studies have explored the biological activity of Met-enkephalin:
Case Study: Cancer Therapy
Research indicates that Met-enkephalin may serve as an adjuvant therapy for cancer patients:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
